DPP‑IV Inhibition: Piperidine vs. Morpholine Substitution
In a homologous series of N1‑(4‑acetylphenyl)‑pyrrolidine‑2,5‑diones, the C3‑(4‑piperidin‑1‑yl)aniline derivative exhibited a DPP‑IV inhibition of 82.78 ± 1.55 % at 20 µM, while the corresponding morpholine analog (1-(4-acetylphenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione) showed only 61.4 % inhibition under identical assay conditions [1]. This represents a ~35 % relative improvement in target engagement conferred by the piperidine ring.
| Evidence Dimension | DPP‑IV enzyme inhibition (% at 20 µM) |
|---|---|
| Target Compound Data | 82.78 ± 1.55 % |
| Comparator Or Baseline | 1-(4-Acetylphenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione: 61.4 % |
| Quantified Difference | ~21.4 percentage points (35% relative increase) |
| Conditions | Human recombinant DPP‑IV; fluorogenic substrate H‑Gly‑Pro‑AMC; 20 µM compound; 30 min incubation; fluorescence readout (λex 360 nm, λem 460 nm) |
Why This Matters
For procurement decisions, the piperidine analog delivers substantially higher DPP‑IV engagement, reducing the risk of false‑negative screening results in metabolic disease programs.
- [1] Kumar, S. et al. Synthesis and biological evaluation of novel pyrrolidine-2,5-dione derivatives as DPP‑IV inhibitors. Bioorganic & Medicinal Chemistry Letters 2015, 25, 2345–2350. View Source
